beta-Pinene

Antimicrobial Resistance Antibiotic Adjuvant MRSA

Select beta-Pinene to leverage its unique exocyclic double-bond reactivity and woody, non-camphoraceous olfactory profile. Unlike α-pinene, β-pinene delivers ~30°C lower polymer Tg and acts as a potent oxacillin adjuvant (82.1% in-vivo MRSA reduction). Ensure the correct enantiomer for your assay: (+)-β-pinene for antimicrobial synergism, S-(−)-β-pinene for neurotoxicology. FEMA GRAS & 21 CFR 172.515 listed, enabling direct use in U.S. food/beverage flavors.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 127-91-3
Cat. No. B031000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Pinene
CAS127-91-3
Synonyms2(10)-Pinene;  (±)-2(10)-Pinene;  (±)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane_x000B_(±)-β-Pinene;  6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane;  NSC 21447;  NSC 406265;  NSC 59190;  Nopinen;  Nopinene;  PC 600;  PC 600 (Pesticide);  Pseudopinen_x000B_Pseudopinene; 
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC1(C2CCC(=C)C1C2)C
InChIInChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3
InChIKeyWTARULDDTDQWMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER;  SOL IN ALC, ETHER, BENZENE, & OTHER SOLVENTS;  VERY SOL IN CHLOROFORM /D- & L-ISOMER/
ALMOST INSOL IN PROPYLENE GLYCOL
Soluble in benzene, ethanol and ethyl ether
Soluble in alcohol and chloroform
Insoluble in water;  soluble in oils
Insoluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Pinene (127-91-3): High-Purity Monoterpene for Specialized Bioactivity and Industrial Synthesis


Beta-Pinene (CAS 127-91-3) is a bicyclic monoterpene hydrocarbon (C10H16) and one of the two primary structural isomers of pinene, the other being alpha-pinene [1]. It is a colorless liquid with a characteristic woody, pine-like odor and is a major constituent of turpentine, the volatile fraction of pine resin [2]. Its molecular structure features a reactive exocyclic double bond, which is crucial for its role as a versatile starting material in the synthesis of fragrances, pharmaceuticals, and bio-based polymers [3].

Why Beta-Pinene Is Not Interchangeable with Alpha-Pinene or Other Monoterpenes


Despite being an isomer of alpha-pinene, beta-pinene exhibits distinct physicochemical and biochemical properties that preclude simple substitution. Its different molecular geometry leads to a markedly different olfactory profile—more woody and less camphoraceous—and dictates unique chemical reactivity [1]. Crucially, bioactivity studies have revealed that the two isomers, and even their enantiomers, can have opposite or quantitatively distinct effects on microbial growth, enzyme inhibition, and cytotoxicity [2]. For procurement decisions in research or industrial applications, this means that assuming functional equivalence can lead to experimental failure, inconsistent product performance, or missed opportunities for enhanced efficacy.

Quantitative Evidence for Beta-Pinene (CAS 127-91-3) Differentiation


Antibacterial Synergy: Beta-Pinene Enhances Beta-Lactam Efficacy Against S. aureus

Beta-pinene (BPN) demonstrated a significantly stronger synergistic effect with beta-lactam antibiotics against Staphylococcus aureus compared to alpha-pinene (APN). In vivo studies using the Galleria mellonella model showed that the combination of BPN with oxacillin (BPO) reduced bacterial load by 82.1%, an efficacy not matched by APN combinations [1]. This highlights BPN's potential as a superior antibiotic adjuvant for combating resistant infections.

Antimicrobial Resistance Antibiotic Adjuvant MRSA

Enantioselective Cytotoxicity: (+)-Beta-Pinene vs. (-)-Beta-Pinene Toxicity Profile

The biological safety profile of beta-pinene is highly enantioselective, which is critical for formulation development. In a brine shrimp lethality assay (BSLA), S-(−)-β-pinene exhibited 90.82% mortality after 48 hours, whereas R-(+)-β-pinene showed only 30.75% mortality [1]. This stark difference in toxicity underscores the necessity of sourcing a specific enantiomer for biological applications.

Toxicology Enantiomer Brine Shrimp Lethality

Enantiomer-Specific Antimicrobial Activity: Only Positive Enantiomers are Microbicidal

Antimicrobial activity against bacteria and fungi is strictly dependent on the enantiomeric form of beta-pinene. The positive enantiomer, (+)-β-pinene, exhibited microbicidal activity with Minimum Inhibitory Concentrations (MICs) ranging from 117 to 4,150 µg/mL against tested microorganisms [1]. In stark contrast, the negative enantiomer, (−)-β-pinene, showed no antimicrobial activity at concentrations up to 20,000 µg/mL (20 mg/mL) [1]. This binary difference mandates precise enantiomer specification for any antimicrobial research.

Antimicrobial Enantiomer MIC

Olfactory Detection Threshold: Beta-Pinene is Perceptible at Lower Concentrations

In fragrance applications, the olfactory impact of an ingredient is crucial. Beta-pinene has a detection threshold in air of 62 ppb (parts per billion), which is significantly higher (meaning less potent) than alpha-pinene's threshold of 140 ppb [1]. This means alpha-pinene's scent is perceptible at less than half the concentration of beta-pinene, highlighting a critical differentiator for formulators seeking either a subtle woody note (beta-pinene) or a more prominent, camphoraceous one (alpha-pinene).

Fragrance Sensory Analysis Detection Threshold

Polymer Glass Transition Temperature (Tg): β-Pinene-Based Polymers Yield Lower Tg

When used as a monomer feedstock, the isomeric structure of pinene directly impacts the thermal properties of the resulting polymers. Polymers synthesized from β-pinene acrylate and β-pinene methacrylate exhibit significantly lower glass transition temperatures (Tg) than their α-pinene-based analogs [1]. Specifically, α-pinene acrylate polymer has a Tg of 71°C, whereas β-pinene acrylate polymer has a Tg of only 41°C. Similarly, α-pinene methacrylate polymer's Tg is 142°C compared to 115°C for β-pinene methacrylate polymer [1].

Biopolymers Material Science Renewable Feedstock

Regulatory Status: Beta-Pinene is FDA-Approved for Direct Food Contact

Beta-Pinene (CAS 127-91-3) is explicitly listed as a synthetic flavoring substance and adjuvant under 21 CFR 172.515, making it permissible for direct addition to food for human consumption [1]. It is also included in the FDA's Substances Added to Food inventory (formerly EAFUS) [2] and has been affirmed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) (FEMA No. 2903) [3]. While alpha-pinene also has GRAS status, the explicit listing of beta-pinene under 21 CFR 172.515 provides a clear, legally codified pathway for its use in food applications, which is a key differentiator for procurement in the flavor industry.

Food Safety Regulatory Compliance GRAS

Beta-Pinene (127-91-3): High-Impact Research and Industrial Use Cases


Formulating Synergistic Antimicrobial Combinations Against MRSA

Beta-pinene should be prioritized as a key component in research focused on developing novel antimicrobial adjuvants for combating methicillin-resistant Staphylococcus aureus (MRSA). Its demonstrated ability to synergize with oxacillin, reducing in vivo bacterial load by 82.1% in the Galleria mellonella model, makes it a high-potential candidate for combination therapies [5]. This scenario is specifically for laboratories exploring alternatives to traditional antibiotics to address antimicrobial resistance.

Developing Enantiopure Bioactive Compounds with Controlled Toxicity

Researchers conducting biological assays with beta-pinene must procure the specific enantiomer relevant to their hypothesis due to stark differences in activity. For antimicrobial studies, only the (+)-β-pinene enantiomer is effective [5]. For toxicological studies, the S-(−)-β-pinene enantiomer exhibits nearly 3-fold higher toxicity in brine shrimp models compared to R-(+)-β-pinene [6]. This scenario is critical for academic and pharmaceutical labs requiring precise stereochemical control for reproducible and interpretable results.

Engineering Bio-Based Polymers with Low Glass Transition Temperatures

Material scientists and polymer chemists seeking a renewable monomer to synthesize flexible, low-Tg polymers should select beta-pinene over its isomer alpha-pinene. The use of β-pinene-derived monomers results in polymers with Tg values approximately 30°C lower than their α-pinene-based counterparts, making β-pinene the superior choice for applications such as bio-based pressure-sensitive adhesives [5].

Creating FDA-Compliant Flavors with a Woody, Pine Note

Flavor and fragrance formulators developing products for the U.S. food and beverage market can confidently use beta-pinene, as it is explicitly listed as a permitted synthetic flavoring substance under 21 CFR 172.515 and is FEMA GRAS (No. 2903) [5]. Its unique woody and pine-like flavor profile, combined with its clear regulatory status, makes it an ideal ingredient for creating nature-identical flavors in a wide range of consumer products [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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